N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide: is a complex organic compound that features a benzamide core linked to a thiazepane ring substituted with a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide typically involves multiple steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thiol.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with the thiazepane ring.
Attachment of the Benzamide Core: The final step involves the coupling of the thiazepane derivative with a benzoyl chloride to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially yielding amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with various biomolecules, potentially serving as a ligand in biochemical assays.
Medicine
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thiazepane ring could provide additional binding sites or influence the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.
N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)propionamide: Similar structure but with a propionamide group.
Uniqueness
The uniqueness of N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2S/c21-15-6-7-17(22)16(12-15)18-8-9-24(10-11-27-18)19(25)13-23-20(26)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIHGTGUBCNNAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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